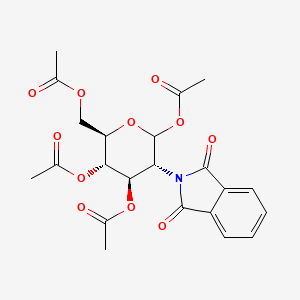
Cefprozil-d4 (E/Z mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefprozil-d4 (E/Z mixture) is a deuterated form of cefprozil, a second-generation cephalosporin antibiotic. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The E/Z mixture refers to the geometric isomers of the compound, which differ in the spatial arrangement of atoms around the double bond. Cefprozil-d4 is used primarily in scientific research to study the pharmacokinetics and metabolism of cefprozil.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefprozil-d4 involves the incorporation of deuterium into the cefprozil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps in the synthesis include the formation of the beta-lactam ring and the attachment of the deuterated side chain.
Industrial Production Methods: Industrial production of cefprozil-d4 typically involves large-scale synthesis using deuterated starting materials. The process includes several purification steps to ensure the high purity of the final product. The use of deuterated solvents and reagents is crucial to achieve the desired level of deuteration.
Chemical Reactions Analysis
Types of Reactions: Cefprozil-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the beta-lactam ring under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted beta-lactam derivatives.
Scientific Research Applications
Cefprozil-d4 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of cefprozil.
Biology: Employed in metabolic studies to understand the biotransformation of cefprozil in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of cefprozil.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mechanism of Action
Cefprozil-d4, like cefprozil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This results in the lysis and death of the bacteria. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .
Comparison with Similar Compounds
Cefprozil: The non-deuterated form of cefprozil-d4.
Cefaclor: Another second-generation cephalosporin with a similar spectrum of activity.
Cefadroxil: A first-generation cephalosporin with a similar structure but different pharmacokinetic properties.
Uniqueness: Cefprozil-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms can be detected using mass spectrometry, allowing for precise tracking of the compound in biological systems. This makes cefprozil-d4 a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
Properties
CAS No. |
1426173-48-9 |
|---|---|
Molecular Formula |
C₁₈H₁₅D₄N₃O₅S |
Molecular Weight |
393.45 |
Synonyms |
(6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl-d4)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; BMY 28100-d4; Cefprozile-d4; Cefzil-d4; Cephprozyl-d4; Procef-d4; Prozef-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B1141114.png)







![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)



